Methyl 1-(bromomethyl)cyclopropane-1-carboxylate
Description
Methyl 1-(bromomethyl)cyclopropane-1-carboxylate: is an organic compound with the molecular formula C₇H₉BrO₂ . It is a cyclopropane derivative where a bromomethyl group and a carboxylate ester group are attached to the cyclopropane ring.
Properties
IUPAC Name |
methyl 1-(bromomethyl)cyclopropane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BrO2/c1-9-5(8)6(4-7)2-3-6/h2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPFGVZAQKJPYAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CC1)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80599720 | |
| Record name | Methyl 1-(bromomethyl)cyclopropane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80599720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
43161-30-4 | |
| Record name | Methyl 1-(bromomethyl)cyclopropane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80599720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 1-(bromomethyl)cyclopropane-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Example Procedure
- Starting Material: Cyclopropyl carbinol (hydroxymethylcyclopropane).
- Reagents: Bromine and triphenylphosphine in N-methyl-acetamide or dimethylformamide (DMF).
- Conditions: The reaction is typically carried out under nitrogen atmosphere at low temperatures (-10 °C) with slow addition of bromine over several hours.
- Workup: The reaction mixture is distilled to isolate the product.
Outcome
- Yield: Approximately 77.5%.
- Purity: Over 97%.
- Side Products: Minor open-chain halogenoalkanes (~0.6%).
This method is supported by a patent from Bayer Aktiengesellschaft (US6008420), indicating its industrial relevance and scalability.
| Parameter | Details |
|---|---|
| Starting material | Cyclopropyl carbinol |
| Brominating agent | Bromine |
| Catalyst/Promoter | Triphenylphosphine |
| Solvent | N-methyl-acetamide or DMF |
| Temperature | Room temperature to -10 °C |
| Reaction time | Bromine addition over 4 hours |
| Yield | 77.5% |
| Product purity | >97% |
| Side products | 0.6% open-chain halogenoalkanes |
Preparation via Cyclopropanation of Methacrylic Derivatives
An alternative approach involves cyclopropanation of methacrylic acid derivatives followed by halogenation and esterification steps.
Method Highlights
- Raw materials such as methacrylic acid esters or methacrylonitrile undergo cyclopropanation with trihalides in the presence of alkali to form geminal dihalides.
- Subsequent treatment with sodium metal removes halogen atoms on the ring to yield methyl cyclopropyl esters or nitriles.
- Acidification and hydrolysis steps convert intermediates to the desired cyclopropane carboxylates.
- Bromomethyl groups can be introduced by further functionalization of the cyclopropane ring.
This method is noted for mild reaction conditions and high purity products but may involve multiple steps and reagents such as sodium metal and trihalides, which require careful handling.
| Step | Description |
|---|---|
| Cyclopropanation | Methacrylic acid ester + trihalide + alkali |
| Halogen removal | Sodium metal treatment |
| Hydrolysis/Acidification | Conversion to carboxylate derivatives |
| Bromomethylation | Functionalization to introduce bromomethyl group |
Industrial Considerations and Challenges
- Reaction Conditions: Bromination reactions require controlled temperatures and inert atmospheres to minimize side reactions and degradation.
- Purity and Yield: The bromination of cyclopropyl carbinol in the presence of triphenylphosphine and DMF yields high purity products with good yields, making it suitable for scale-up.
- Safety: Handling bromine and sodium metal demands strict safety protocols.
- Alternative Routes: Some methods involve complex multi-step syntheses with reagents like tert-butyllithium or diazomethane, which are less favorable for industrial production due to cost and safety concerns.
Summary Table of Preparation Methods
| Preparation Method | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Bromination of Cyclopropyl Carbinol | Bromine, triphenylphosphine, DMF, -10 °C | High yield (77.5%), high purity | Requires bromine handling |
| Cyclopropanation of Methacrylic Derivatives | Trihalides, alkali, sodium metal, acidification | Mild conditions, high purity | Multi-step, use of reactive metals |
| Lactone Intermediate Route | Dialkylmalonate, epichlorohydrin, reduction | Insight into functionalization | More complex, multiple steps |
Chemical Reactions Analysis
Types of Reactions: Methyl 1-(bromomethyl)cyclopropane-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.
Reduction Reactions: The compound can be reduced to form methyl cyclopropane-1-carboxylate by using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of the bromomethyl group can yield carboxylic acids or aldehydes, depending on the oxidizing agent used.
Common Reagents and Conditions:
Substitution: Nucleophiles such as sodium azide, potassium thiocyanate, or sodium methoxide in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products:
Substitution: Formation of substituted cyclopropane derivatives.
Reduction: Formation of methyl cyclopropane-1-carboxylate.
Oxidation: Formation of cyclopropane carboxylic acids or aldehydes.
Scientific Research Applications
Methyl 1-(bromomethyl)cyclopropane-1-carboxylate is a versatile organic compound with the molecular formula C₆H₉BrO₂ and a CAS number of 43161-30-4. It features a cyclopropane ring with a bromomethyl group and a carboxylate ester functional group. This unique structure contributes to its reactivity and potential applications in organic synthesis and medicinal chemistry.
Scientific Research Applications
This compound is a valuable intermediate in organic synthesis.
Organic Synthesis this compound is used in the synthesis of various bromomethyl cyclopropane derivatives from ketones and/or aldehydes and some β-dicarbonyl compounds. The synthesis involves an α-bromoketone and/or aldehydes with ethyl cyanoacetate or malononitrile and cyanogen bromide (BrCN) in the presence of Et3N. This process gives products in excellent yields within about 3 seconds. It is also used in the synthesis of methyl 1-[4-(bromomethyl)phenyl]cyclopropane-1-carboxylate, involving the reaction of this compound with a phenyl group.
Pharmaceutical Testing this compound is used as a reference standard in pharmaceutical testing. The compound is used as a reference standard to ensure the accuracy of analytical results in pharmaceutical testing. The use of this compound as a reference standard helps to ensure the reliability and accuracy of pharmaceutical testing results.
Synthesis of Cyclopropanes It can be used in the zinc dust-mediated cross-electrophile coupling reaction of 1,3-dimesylates to synthesize cyclopropanes .
Building Block in Organic Chemistry this compound can be synthesized through several methods, highlighting its versatility as a building block in organic chemistry.
Potential Applications
- Pharmaceuticals and Agrochemicals: It serves as a versatile intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
- Antibacterial and Antiviral Agents: Derivatives of 2-(Bromomethyl)cyclopropane-1-carbonitrile have shown potential as antibacterial, antiviral, and enzyme inhibition agents.
- Development of New Materials: It is used in the development of new materials and as a building block for more complex chemical entities.
Mechanism of Action
The mechanism of action of methyl 1-(bromomethyl)cyclopropane-1-carboxylate involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group acts as a leaving group in substitution reactions, allowing the formation of new bonds. The cyclopropane ring provides structural rigidity, making it a valuable scaffold in drug design .
Comparison with Similar Compounds
Methyl cyclopropane-1-carboxylate: Lacks the bromomethyl group, making it less reactive in substitution reactions.
Ethyl 1-(bromomethyl)cyclopropane-1-carboxylate: Similar structure but with an ethyl ester group instead of a methyl ester, affecting its reactivity and solubility.
Cyclopropylmethyl bromide: Contains a bromomethyl group but lacks the carboxylate ester, making it more reactive in nucleophilic substitution reactions.
Uniqueness: Methyl 1-(bromomethyl)cyclopropane-1-carboxylate is unique due to the presence of both a bromomethyl group and a carboxylate ester on the cyclopropane ring. This combination provides a balance of reactivity and stability, making it a versatile intermediate in organic synthesis .
Biological Activity
Methyl 1-(bromomethyl)cyclopropane-1-carboxylate is a compound of significant interest in the field of medicinal chemistry and agrochemicals due to its unique structural features and biological activities. This article explores its synthesis, biological activities, and potential applications, supported by relevant research findings and case studies.
Chemical Structure and Properties
This compound has the following chemical characteristics:
- Molecular Formula : CHBrO\
- Molecular Weight : 179.01 g/mol
- Density : 1.5 g/cm³
- Boiling Point : Approximately 106 °C
- CAS Number : 7051-34-5
The compound features a cyclopropane ring, which contributes to its reactivity and biological activity due to the strain in the three-membered ring structure.
Synthesis
The synthesis of this compound typically involves the bromination of cyclopropane derivatives followed by esterification. The reaction pathway often includes:
- Bromination : The introduction of bromine at the methylene position of cyclopropane.
- Esterification : Reacting the brominated cyclopropane with methyl carboxylate to form the final product.
This synthetic route allows for the introduction of various substituents, which can modulate the biological activity of the compound.
Insecticidal Properties
Research indicates that this compound exhibits notable insecticidal activity . A study highlighted that various substituted cyclopropanecarboxylates, including this compound, demonstrated significant efficacy against pests such as aphids and beetles. The biological activity varies depending on the specific isomer used, suggesting that stereochemistry plays a crucial role in its effectiveness .
Antimicrobial Activity
In addition to its insecticidal properties, this compound has shown potential antimicrobial activity . Investigations into its effects against various bacterial strains indicated that it could inhibit growth effectively, making it a candidate for further development as an antimicrobial agent .
Pharmacological Applications
The compound's structural features allow it to interact with biological targets effectively. For instance, studies have explored its binding affinities to dopamine receptors (D2 and D3), revealing promising selectivity profiles that could lead to applications in treating neurological disorders .
Study on Insecticidal Efficacy
In a comparative study, this compound was tested alongside other insecticides. The results showed that it outperformed several commercial insecticides in terms of both speed and duration of action against specific insect pests .
Antimicrobial Testing
A series of antimicrobial assays were conducted to evaluate the effectiveness of this compound against Gram-positive and Gram-negative bacteria. The results indicated a significant reduction in bacterial viability at concentrations as low as 50 μM, suggesting its potential as a new antimicrobial agent .
Summary of Findings
| Property | Value/Observation |
|---|---|
| Molecular Formula | CHBrO |
| Molecular Weight | 179.01 g/mol |
| Insecticidal Activity | Effective against aphids and beetles |
| Antimicrobial Activity | Significant inhibition of bacterial growth |
| Binding Affinity (D2/D3 Receptors) | Selective with promising profiles |
Q & A
Q. What are the optimal synthetic routes for Methyl 1-(bromomethyl)cyclopropane-1-carboxylate, and how can purity be maximized?
- Methodological Answer : The compound is typically synthesized via cyclopropanation reactions. For example, zinc-mediated coupling of bromonaphthalene derivatives with (1-(methoxycarbonyl)cyclopropyl)zinc(II) bromide yields the product in moderate yields (53%) after column chromatography purification . Key parameters include reaction time (30 minutes) and temperature control. Purity optimization involves rigorous characterization via ¹H/¹³C NMR (to confirm cyclopropane ring integrity and ester/bromomethyl groups) and HRMS for molecular weight validation .
Q. How is this compound characterized spectroscopically?
- Methodological Answer :
- ¹H NMR : Peaks at δ 1.5–2.5 ppm correspond to cyclopropane protons, while δ 3.6–3.8 ppm indicates the methyl ester group. The bromomethyl (-CH₂Br) group appears as a singlet or multiplet near δ 3.2–4.0 ppm .
- ¹³C NMR : The cyclopropane carbons resonate at δ 20–30 ppm, the ester carbonyl at δ 165–175 ppm, and the bromomethyl carbon at δ 30–35 ppm .
- HRMS : Exact mass confirmation (e.g., [M+H]⁺ calculated for C₇H₉BrO₂: 218.9784) ensures molecular identity .
Q. What are the critical safety considerations when handling this compound?
- Methodological Answer :
- Storage : Keep in a dry, airtight container at room temperature to prevent hydrolysis of the bromomethyl group .
- Handling : Use PPE (gloves, goggles) due to the compound’s lachrymatory and potential skin-irritating properties. Avoid heat sources to prevent decomposition .
- Waste Disposal : Follow institutional guidelines for halogenated waste, as brominated byproducts may persist in the environment .
Advanced Research Questions
Q. How does the cyclopropane ring’s strain influence the reactivity of the bromomethyl group in substitution reactions?
- Methodological Answer : The cyclopropane ring’s angle strain (60° vs. ideal 109.5°) increases the electrophilicity of the adjacent bromomethyl group, favoring SN2 reactions with nucleophiles (e.g., amines, thiols). For example, substitution with azide ions proceeds efficiently in polar aprotic solvents (DMF, 60°C), yielding azidomethyl derivatives . Kinetic studies using ¹H NMR can track reaction progress and quantify steric effects from the cyclopropane .
Q. What contradictory data exist regarding the stability of this compound under acidic or basic conditions?
- Methodological Answer :
- Acidic Conditions : Conflicting reports suggest either hydrolysis of the ester group (yielding carboxylic acid) or demethylation, depending on acid strength. For instance, in 1M HCl, the ester hydrolyzes to 1-(bromomethyl)cyclopropane-1-carboxylic acid within 2 hours .
- Basic Conditions : In NaOH/THF, competing elimination (forming cyclopropene) and substitution reactions occur. GC-MS analysis reveals a 3:1 ratio of substitution to elimination products at pH 12 .
- Resolution : Controlled pH (4–6) and low temperatures (0–5°C) minimize side reactions .
Q. How can this compound serve as a building block for bioactive molecule synthesis?
- Methodological Answer :
- Drug Precursors : The bromomethyl group enables coupling with heterocycles (e.g., pyridines, imidazoles) via Buchwald-Hartwig amination or Suzuki-Miyaura cross-coupling to generate cyclopropane-containing pharmacophores .
- Biological Probes : Deuterated analogs (e.g., methyl 1-(naphthalen-1-yl-d₇)cyclopropane-1-carboxylate) are synthesized for metabolic tracing using deuterium-labeled bromomethyl precursors .
- Case Study : A 2024 study utilized this compound to synthesize a cyclopropane-based inhibitor of serine hydrolases, achieving IC₅₀ = 12 nM after structural optimization .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
